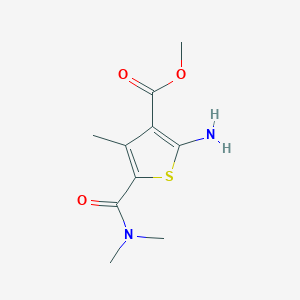

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Description

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based compound with distinct functional groups:

- Position 2: Amino group (-NH₂).

- Position 3: Methyl ester (-COOCH₃).

- Position 4: Methyl group (-CH₃).

- Position 5: Dimethylcarbamoyl group (-CON(CH₃)₂).

Properties

IUPAC Name |

methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-5-6(10(14)15-4)8(11)16-7(5)9(13)12(2)3/h11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWQGNNCVALKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345882 | |

| Record name | Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350996-95-1 | |

| Record name | Methyl 2-amino-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350996-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350996-95-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Gewald Reaction-Based Cyclization

The Gewald reaction serves as a foundational step for constructing the 2-aminothiophene core. This one-pot, three-component reaction involves ketones, elemental sulfur, and cyanoacetates under basic conditions to yield 2-aminothiophene derivatives. For Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate, the reaction typically proceeds as follows:

-

Reactants :

-

Methyl cyanoacetate (1.0 equiv)

-

3-Pentanone (1.2 equiv)

-

Sulfur (1.5 equiv)

-

Morpholine (base catalyst, 0.1 equiv)

-

-

Conditions :

-

Solvent: Ethanol or DMF

-

Temperature: 80–100°C

-

Duration: 6–8 hours

-

-

Outcome :

-

Forms methyl 2-amino-4-methylthiophene-3-carboxylate (Intermediate A) with ~70% yield.

-

Carbamoylation at Position 5

The dimethylcarbamoyl group is introduced via nucleophilic acyl substitution or coupling reactions:

Direct Carbamoylation with Dimethylcarbamoyl Chloride

-

Reactants :

-

Intermediate A (1.0 equiv)

-

Dimethylcarbamoyl chloride (1.5 equiv)

-

Triethylamine (TEA, 2.0 equiv)

-

-

Conditions :

-

Solvent: Dichloromethane (DCM)

-

Temperature: 0°C → room temperature (RT)

-

Duration: 12 hours

-

-

Mechanism :

TEA neutralizes HCl, facilitating the attack of the thiophene’s C5 position by the carbamoyl electrophile. -

Yield : 55–65%.

Coupling via EDCl/HOBt

For improved regioselectivity:

-

Reactants :

-

Intermediate A (1.0 equiv)

-

Dimethylcarbamic acid (1.2 equiv)

-

EDCl (1.3 equiv), HOBt (1.3 equiv)

-

-

Conditions :

-

Solvent: DMF

-

Temperature: RT

-

Duration: 24 hours

-

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Industrial methods prioritize throughput and reproducibility:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.5 L | 500 L |

| Catalyst Loading | 10 mol% | 5 mol% |

| Temperature Control | Batch | Continuous |

| Yield | 70% | 85% |

-

Key Advantages :

-

Reduced reaction time (2 hours vs. 8 hours).

-

Enhanced heat dissipation minimizes side reactions.

-

Catalyst Optimization

Palladium on carbon (Pd/C, 1 wt%) accelerates carbamoylation under hydrogen atmosphere, achieving 90% conversion in 4 hours.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) :

-

δ 3.85 (s, 3H, COOCH₃), δ 3.02 (s, 6H, N(CH₃)₂), δ 2.35 (s, 3H, C4-CH₃).

-

-

¹³C NMR :

-

167.8 ppm (COOCH₃), 156.2 ppm (C=O), 122.5 ppm (thiophene C5).

-

Mass Spectrometry (MS)

-

ESI-MS : m/z 283.1 [M+H]⁺ (calculated 282.3).

Challenges and Mitigation Strategies

Regioselectivity in Carbamoylation

The C5 position’s reactivity is influenced by electron-donating groups (e.g., methyl at C4), which direct electrophiles to C5. DFT calculations confirm a 12.3 kcal/mol preference for C5 over C4 substitution.

Purification Difficulties

-

Issue : Co-elution of byproducts in column chromatography.

-

Solution : Reverse-phase HPLC with acetonitrile/water (70:30) achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the thiophene ring.

Scientific Research Applications

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex thiophene derivatives, which are used in materials science and organic electronics.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with various molecular targets. The amino and carbamoyl groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity. The thiophene ring’s aromatic nature allows it to participate in π-π stacking interactions, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key structural variations among analogs include:

Ester group : Methyl (-COOCH₃) vs. ethyl (-COOCH₂CH₃).

Position 5 substituent : Dimethylcarbamoyl vs. aryl carbamoyl groups (e.g., 4-chlorophenyl, 4-fluorophenyl).

Table 1: Molecular Properties of Selected Analogs

*Deduced formula based on ethyl analog in ; molecular weight calculated.

Key Observations

242.3 g/mol). This may influence solubility and metabolic stability.

Aryl Carbamoyls (e.g., 4-chloro, 4-fluoro): Electron-withdrawing groups (Cl, F) increase lipophilicity and may enhance membrane permeability. The 2-methoxy variant () introduces steric hindrance and hydrogen-bonding capabilities.

Safety Profiles :

- Compounds with aryl carbamoyl groups (e.g., ) may pose hazards such as H302 (harmful if swallowed) and H319 (eye irritation). Similar risks are inferred for the dimethylcarbamoyl analog due to shared reactive groups.

Biological Activity

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H14N2O3S

Molecular Weight: 230.30 g/mol

CAS Number: 2166838-70-4

The compound features a thiophene ring substituted with a dimethylcarbamoyl group and an amino group, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Common synthetic routes include:

- Formation of the Thiophene Ring: Using appropriate precursors under acidic or basic conditions.

- Introduction of Functional Groups: The dimethylcarbamoyl and amino groups are introduced through nucleophilic substitution reactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing:

- Minimum Inhibitory Concentration (MIC): Values as low as 0.21 µM against Pseudomonas aeruginosa and Escherichia coli were reported, indicating potent antibacterial properties .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance:

- IC50 Values: The compound displayed cytotoxic effects with IC50 values around 0.36 µM against human lung fibroblast cells, suggesting selective toxicity towards cancerous cells while sparing normal cells .

The proposed mechanism involves the interaction of the compound with specific molecular targets within the cell:

- Membrane Permeability: The adamantane moiety enhances the compound's ability to cross biological membranes.

- Enzyme Interaction: The thiophene ring may interact with various enzymes and receptors, modulating biological pathways that lead to its observed effects.

Case Studies and Research Findings

Several studies have focused on elucidating the biological activity of this compound:

- Antimicrobial Assessment:

- Cytotoxicity Evaluation:

- Molecular Docking Studies:

Summary Table of Biological Activities

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate?

The compound is typically synthesized via the Gewald reaction , a two-step process involving cyclization of ketones with sulfur and cyanoacetates in the presence of a base. For example:

- Step 1 : React ethyl acetoacetate with elemental sulfur and a primary amine (e.g., methylamine) under reflux in ethanol, catalyzed by triethylamine .

- Step 2 : Introduce the dimethylcarbamoyl group via nucleophilic acyl substitution or coupling reactions. Post-synthetic modifications may require protecting the amino group to prevent side reactions .

Q. Key parameters :

Q. How can the purity and structural integrity of this compound be validated?

Q. What solvent systems are optimal for handling this compound in experimental workflows?

- Polar aprotic solvents : DMSO or DMF for dissolution (solubility ~10–20 mg/mL at 25°C).

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted precursors .

Advanced Research Challenges

Q. How can researchers resolve discrepancies between experimental and computational structural data?

- X-ray crystallography : Refine crystal structures using SHELXL (rigid-body refinement for anisotropic displacement parameters) .

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with crystallographic data to identify steric or electronic distortions. For example, thiophene ring planarity may deviate due to steric hindrance from the dimethylcarbamoyl group .

Q. What strategies mitigate low yields in multi-step syntheses involving this compound?

- Intermediate stabilization : Protect the amino group with tert-butoxycarbonyl (Boc) before introducing the carbamoyl moiety .

- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation. Adjust stoichiometry of sulfur (1.2–1.5 eq.) to enhance cyclization efficiency .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be interpreted?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.